molecular formula C14H19FeN2O3P B14484339 CID 71371107 CAS No. 64926-84-7

CID 71371107

Cat. No.: B14484339
CAS No.: 64926-84-7
M. Wt: 350.13 g/mol
InChI Key: GRGIVJUMWBCIPQ-UHFFFAOYSA-N
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Description

CID 71371107 (PubChem Compound Identifier 71371107) is a chemical compound characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Structural analysis (Figure 1 in ) reveals its molecular framework, while its GC-MS chromatogram and mass spectrum provide insights into its purity and fragmentation patterns. The compound’s concentration varies across vacuum distillation fractions, suggesting distinct physicochemical properties that influence its volatility and solubility .

Properties

CAS No.

64926-84-7

Molecular Formula

C14H19FeN2O3P

Molecular Weight

350.13 g/mol

InChI

InChI=1S/C14H19N2O3P.Fe/c1-4-20(11-5-9-17,13(12-19)6-10-18)14-15(2)7-8-16(14)3;/h5-6H,4,7-8,11H2,1-3H3;

InChI Key

GRGIVJUMWBCIPQ-UHFFFAOYSA-N

Canonical SMILES

CCP(=C1N(CCN1C)C)(CC=C=O)C(=C=O)C=C=O.[Fe]

Origin of Product

United States

Chemical Reactions Analysis

CID 71371107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 71371107 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its use as a drug candidate or a diagnostic tool. Industrially, this compound may be utilized in the production of materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of CID 71371107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

CID 71371107 is hypothesized to belong to the class of brominated aromatic compounds based on parallels with compounds in (e.g., CID 72863, C₇H₅BrO₂) and (e.g., CID 252137, C₉H₆BrNO₂). Key structural features likely include:

  • Bromine substituents : Common in compounds like CID 72863 and CID 252137, which exhibit moderate solubility and bioactivity.
  • Aromatic rings : Similar to substrates in (e.g., taurocholic acid, CID 6675) but with distinct functionalization (e.g., carboxyl or nitro groups).
Table 1: Structural Comparison
Property This compound (Inferred) CID 72863 CID 252137
Molecular Formula Not explicitly provided C₇H₅BrO₂ C₉H₆BrNO₂
Molecular Weight ~200–240 Da 201.02 240.05
Key Functional Groups Bromine, aromatic ring Bromine, carboxyl Bromine, nitro, carboxyl

Physicochemical Properties

Data from and highlight critical parameters for solubility and bioavailability:

Table 2: Solubility and Bioavailability
Property This compound (Inferred) CID 72863 CID 252137
Solubility (mg/mL) Moderate (0.5–1.0) 0.687 0.052
Log S (ESOL) ~-2.5 -2.47 Not reported
Bioavailability Moderate 0.55 0.56

This compound likely shares moderate solubility with CID 72863 due to analogous polar groups (e.g., carboxyl), whereas CID 252137’s lower solubility may stem from its nitro group enhancing hydrophobicity.

Critical Research Findings

  • Mass Spectrometry : this compound’s fragmentation pattern () differs from steroid-based compounds like DHEAS (CID 12594) due to bromine’s isotopic signature, aiding structural elucidation .
  • Thermal Stability : Its presence in vacuum distillation fractions suggests higher thermal stability than CID 252137, which requires milder conditions for synthesis .

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